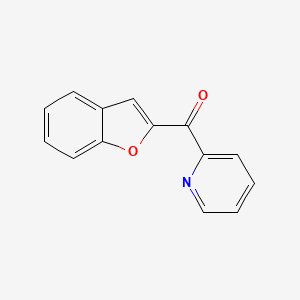

2-(1-Benzofuran-2-carbonyl)pyridine

Description

Benzofuran (B130515): A Privileged Scaffold in Natural and Synthetic Compounds

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, has been a subject of scientific curiosity since its first synthesis by Perkin in 1870. acs.org This scaffold is a common motif in a vast array of natural products, many of which exhibit significant biological activity. acs.orgrsc.org For instance, compounds like angelicin (B190584) and psoralen, which contain the benzofuran core, have been utilized in the treatment of skin conditions such as psoriasis. acs.org

The inherent biological relevance of benzofuran has spurred extensive research into its derivatives. nih.gov Scientists have developed numerous synthetic methods to create novel benzofuran-containing molecules with a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. rsc.orgasianpubs.orgmdpi.com The ability to readily modify the benzofuran structure allows for the fine-tuning of its biological effects, making it an attractive starting point for drug discovery programs. uq.edu.au

Pyridine (B92270): A Cornerstone of Pharmaceutical Development

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. researchgate.netrsc.org Its presence is ubiquitous in both natural products, such as alkaloids and vitamins, and a multitude of synthetic drugs. nih.gov The initial isolation of a pyridine derivative by Anderson in 1846, followed by the elucidation of its structure by Wilhelm Korner and James Dewar, paved the way for its extensive use in drug design. rsc.org

The pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.netrsc.org This versatility has led to the development of numerous FDA-approved drugs containing a pyridine moiety for treating a diverse array of diseases, including tuberculosis, HIV/AIDS, cancer, and arthritis. nih.govdovepress.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological macromolecules, and its basicity can improve the water solubility of drug candidates. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14(11-6-3-4-8-15-11)13-9-10-5-1-2-7-12(10)17-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBXPOZNQQOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293601 | |

| Record name | 2-Benzofuranyl-2-pyridinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-42-5 | |

| Record name | 2-Benzofuranyl-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofuranyl-2-pyridinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fused Heterocyclic Systems in Drug Discovery and Development

The combination of two or more heterocyclic rings to form a fused system, such as in 2-(1-Benzofuran-2-carbonyl)pyridine, is a powerful strategy in modern drug discovery. fiveable.meairo.co.in These complex structures offer several advantages over their individual components.

Fused heterocyclic systems create a more rigid and defined three-dimensional shape, which can lead to more specific interactions with biological targets. fiveable.me This increased specificity can enhance the potency of a drug and reduce off-target effects. Furthermore, the electronic properties of the fused system can be modulated by the constituent rings, leading to unique reactivity and biological activity. fiveable.me The development of efficient synthetic methods for creating diverse libraries of fused heterocyclic compounds is an active area of research, with the goal of discovering new therapeutic agents with improved properties. airo.co.in

Mechanistic Insights and Molecular Interactions

Target Identification and Validation for Therapeutic Interventions

No specific biological targets have been identified or validated for 2-(1-Benzofuran-2-carbonyl)pyridine in the reviewed literature. Research into the broader class of benzofuran (B130515) derivatives suggests potential for various interactions, but these have not been confirmed for this specific compound.

Enzyme Inhibition Profiles (e.g., Topoisomerases, Aromatase)

There is no published data on the inhibitory activity of this compound against key enzymes such as topoisomerases or aromatase. While other benzofuran derivatives containing pyridine (B92270) or similar heterocyclic moieties have been explored as aromatase inhibitors, the specific activity profile of this compound has not been determined.

Receptor Binding Interactions

Information regarding the binding affinity and interaction of this compound with any specific receptors is not available.

Ion Channel Modulation

There are no studies documenting the effects of this compound on the function of any ion channels.

Specific Protein Interactions (e.g., Glycylpeptide N-tetradecanoyltransferase)

The interaction between this compound and specific proteins, including enzymes like Glycylpeptide N-tetradecanoyltransferase, has not been investigated in the available literature.

Molecular Docking and Computational Studies of Ligand-Target Interactions

No molecular docking or computational studies have been published for this compound. Such studies are crucial for predicting the binding mode and affinity of a ligand to a potential biological target. While docking studies have been performed on other benzofuran derivatives to elucidate their interactions with enzymes like aromatase or PI3K/VEGFR-2, this specific ligand remains uncharacterized.

Proposed Mechanisms of Action for Key Biological Activities

As there are no documented biological activities for this compound, no mechanisms of action have been proposed. The establishment of a biological effect is a prerequisite for investigating the molecular pathways through which a compound exerts its activity.

Structure Activity Relationship Sar Studies

Impact of Substitutions on Benzofuran (B130515) Moiety on Biological Activity

The benzofuran core is a common scaffold in many biologically active natural and synthetic compounds. rsc.orgrsc.org Introducing substituents at specific positions on this fused ring system can create new derivatives with unique structural features and potentially enhanced therapeutic value. mdpi.com Research has shown that substitutions at the C-2 position, where the pyridine-carbonyl group is attached, are often crucial for cytotoxic activity. mdpi.comnih.gov

Role of Hydroxyl and Halogen (e.g., F, Cl, CF3) Substitutions

The addition of hydroxyl (-OH) and halogen (e.g., fluorine, chlorine) groups to the benzofuran structure significantly impacts biological activity, particularly antimicrobial and anticancer properties.

Halogen substitutions are generally considered beneficial for cytotoxic properties. nih.gov This is often attributed to their hydrophobic and electronic nature, which can enhance a compound's ability to interact with biological targets. nih.gov The position of the halogen atom is a critical factor in determining its effect on biological activity. mdpi.com For instance, research on benzofuran derivatives has shown that placing a fluorine atom at the 4-position of the benzofuran ring can double the compound's potency and inhibitory activity. nih.gov Similarly, derivatives with two bromo-substituents, one at the C-5 position of the benzofuran ring and another on an attached phenyl ring, exhibited excellent activity against various bacterial strains. nih.gov Electron-withdrawing groups, such as halogens, in the ortho position of the benzofuran ring tend to increase the potency of antimicrobial compounds. nih.gov

Hydroxyl groups also play a vital role. Studies on certain benzofuran derivatives have found that the presence of a hydroxyl group at the C-6 position is essential for their antibacterial effects. rsc.org Compounds bearing a 6-hydroxyl group have demonstrated excellent antibacterial activity against multiple bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL. nih.gov

| Substituent | Position | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| Fluorine (F) | C-4 | 2-fold increase in potency | Anticancer (Cytotoxic) | nih.gov |

| Bromine (Br) | C-5 | Excellent activity (in combination with other substitutions) | Antibacterial | nih.gov |

| Hydroxyl (OH) | C-6 | Essential for activity; excellent inhibition | Antibacterial | nih.govrsc.org |

| Halogen | General | Enhances cytotoxic properties | Anticancer | nih.gov |

Influence of Position of Substituents (e.g., 6-methoxy, 6-hydroxy)

The specific position of a substituent on the benzofuran ring system can lead to dramatic differences in biological potency and specificity. nih.gov The C-3, C-5, and C-6 positions have been identified as particularly important for modulating antibacterial activity. nih.govrsc.org

A key example is the differential effect of a methoxy (B1213986) (-OCH3) group at the C-6 versus the C-7 position. In one study, compounds with a methoxy group at C-6 showed significantly higher potency compared to those with the same group at C-7. mdpi.com The 6-methoxy derivative exhibited 3 to 10 times higher activity than its 7-methoxy counterpart. mdpi.com This highlights the sensitivity of the molecule's interaction with its biological target to the precise placement of functional groups.

As previously mentioned, a hydroxyl group at the C-6 position is considered crucial for the antibacterial activity of certain benzofuran derivatives. rsc.org Substitutions at the C-3 position have also been found to greatly impact strain specificity in antibacterial testing. nih.gov Furthermore, research into antiproliferative agents has underscored the potential impact of substitutions at the C-4, C-5, and C-7 positions. mdpi.com

| Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-3 | Various functional groups | Impacts antibacterial strain specificity | nih.gov |

| C-5 | Methoxy (-OCH3) | Significantly enhances antiproliferative activity | mdpi.com |

| C-6 | Methoxy (-OCH3) | Higher potency compared to C-7 substitution | mdpi.com |

| C-6 | Hydroxyl (-OH) | Essential for antibacterial activity | nih.govrsc.org |

| C-7 | Methoxy (-OCH3) | Lower potency compared to C-6 substitution | mdpi.com |

Importance of Substitution at the Furan (B31954) Ring vs. Aromatic Moiety for Antimicrobial Activity

When considering the benzofuran scaffold, a distinction can be made between the five-membered furan ring and the fused six-membered aromatic (benzene) ring. The relative importance of substitutions on these two parts can vary depending on the specific biological target.

For a series of benzofuran-5-ol (B79771) derivatives developed as antifungal agents, structure-activity relationship studies revealed that substitution on the attached phenyl ring (an external aromatic moiety) led to improved activity. nih.gov Conversely, substitutions on the benzofuran ring itself had a detrimental effect on the in vitro antifungal activity of these specific compounds. nih.gov This suggests that for this class of antifungals, the benzofuran core may act as a scaffold, while the key interactions governing potency are dictated by substituents on an appended aromatic ring.

However, for other classes of antimicrobials, direct substitution on the furan portion of the benzofuran is beneficial. For example, the introduction of an acetyl group at the C-3 position has been identified as a new structural feature for achieving optimal antimicrobial properties in the benzofuran class. researchgate.net This indicates that while general principles can be observed, the optimal substitution pattern—whether on the furan or the fused aromatic ring—is highly dependent on the specific compound series and its mechanism of action. nih.gov

Influence of Pyridine (B92270) Ring Modifications on Biological Activity

The pyridine ring is a common component in many approved drugs and bioactive molecules. mdpi.comresearchgate.net Its nitrogen atom and aromatic nature allow it to participate in various biological interactions. In the context of 2-(1-Benzofuran-2-carbonyl)pyridine, modifications to this ring are a key strategy for tuning pharmacological activity.

Effect of Heterocyclic Nitrogen Basicity on Enzyme Inhibition (e.g., Aromatase)

The nitrogen atom in the pyridine ring is basic, meaning it can accept a proton or participate in non-covalent interactions like hydrogen bonds. This basicity is a critical factor in how the molecule interacts with biological targets, particularly enzymes. The ability to form hydrogen bonds is often essential for a drug's binding affinity and selectivity.

The level of basicity can be modulated by the electronic effects of other substituents on the pyridine ring. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. This fine-tuning can be crucial for optimizing interactions within an enzyme's active site.

Significance of Substituents on Pyridine Ring (e.g., 2-, 3-, 4-positions)

The electronic properties of the pyridine ring are not uniform. Due to the electronegative nitrogen atom, the carbon atoms at the 2-, 4-, and 6-positions are more electron-deficient than the 3- and 5-positions. researchgate.net This inherent electronic distribution influences the reactivity and interaction potential of substituents at these different locations. researchgate.netkoreascience.kr

Studies have shown that adding specific functional groups to the pyridine ring can significantly enhance biological activity. For instance, the substitution of a pyridine ring with amino (-NH2), cyano (-CN), and carbonyl (C=O) functionalities is expected to improve the compound's interaction with the active sites of target proteins. nih.gov Research on various heterocyclic structures has found that compounds containing groups with nitrogen and oxygen, such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, often exhibit superior antiproliferative activity against cancer cell lines. mdpi.com

| Substituent Group | Position(s) on Pyridine Ring | Observed/Expected Effect | Biological Activity | Reference |

|---|---|---|---|---|

| -NH2, -CN, C=O | General | Enhanced interaction with protein active sites | General Bioactivity | nih.gov |

| -OCH3, -OH, -NH2 | General | Superior antiproliferative activity | Anticancer | mdpi.com |

| Nitro (-NO2) | General | High activity against tested strains | Antimicrobial | nih.gov |

| Dimethoxy | General | High activity against tested strains | Antimicrobial | nih.gov |

Contribution of Linker and Bridging Moieties (e.g., Methanone (B1245722) linker, piperazine (B1678402) ring)

The nature of the linker connecting the benzofuran and pyridine rings, as well as the introduction of additional bridging moieties, plays a significant role in the pharmacological profile of this class of compounds.

The methanone linker is a key structural feature in many biologically active 2-aroylpyridines. In a series of 6-aryl-2-benzoyl-pyridines designed as tubulin polymerization inhibitors, the carbonyl group of the methanone linker was found to be important for activity. nih.govacs.org Molecular modeling studies and crystal structures of potent analogs in complex with tubulin revealed that the benzoyl moiety binds in the colchicine (B1669291) binding site. nih.govacs.orgsci-hub.se This suggests that the methanone linker positions the aromatic rings in a spatially optimal orientation to interact with the target protein. The rigidity of the keto-linker helps to maintain a favorable conformation for binding.

The introduction of a piperazine ring as a bridging moiety has been a successful strategy in the development of cannabinoid receptor 1 (CB1) antagonists. nih.govnih.gov In a series of 6-piperazin-1-yl-purines, replacing a 4-aminopiperidine (B84694) group with a functionalized piperazine ring allowed for a thorough investigation of the SAR. nih.gov Functionalization of the piperazine nitrogen with various alkyl, aryl, or heteroaryl groups via amide, sulfonamide, carbamate, or urea (B33335) linkages led to the discovery of potent and selective CB1 antagonists. nih.gov For instance, the introduction of an aryl urea moiety on the piperazine resulted in a compound with a Ki of 4 nM and over 10,000-fold selectivity for the human CB1 receptor over the CB2 receptor. nih.gov This highlights the piperazine ring's role as a versatile scaffold that can be modified to fine-tune the pharmacological properties of a molecule, including potency, selectivity, and pharmacokinetic parameters like brain penetration. nih.gov The basic nitrogen of the piperazine can also contribute to improved solubility and bioavailability.

The following table summarizes the impact of modifying the piperazine substituent on the activity of CB1 receptor antagonists, based on a study of purine (B94841) analogs.

| Compound | Piperazine Substituent (R) | Connector | hCB1 Ke (nM) | hCB2/hCB1 Selectivity (binding) |

|---|---|---|---|---|

| 5 | Methyl | - | 120 | N/A |

| 9 | Methyl | Sulfonamide | 3 | ~68 |

| 65 | Aryl | Urea | N/A (Ki = 4 nM) | >10,000 |

Stereochemical Considerations and Efficacy

While specific stereochemical studies on this compound are not extensively reported in the available literature, the principles of stereochemistry are fundamental to the efficacy and selectivity of chiral drugs. If chiral centers are introduced into the molecule, for example, through substitution on the pyridine or benzofuran rings, or by modification of the linker, the resulting enantiomers or diastereomers can exhibit significantly different biological activities.

In the study of 6-aryl-2-benzoyl-pyridines, although the parent scaffold is achiral, the introduction of chiral side chains would necessitate an evaluation of the stereoisomers. The three-dimensional structure of the binding site, as revealed by X-ray crystallography of tubulin in complex with these inhibitors, shows a well-defined pocket. nih.govacs.org The differential binding of enantiomers is a common phenomenon, where one enantiomer (the eutomer) fits the binding site more snugly and establishes more favorable interactions than the other (the distomer).

For instance, in a series of benzoylpiperidine-based 5-HT2A antagonists, the differences in affinity for the target receptor between the (R) and (S) enantiomers were found to be irrelevant for some derivatives. mdpi.com However, this is not a general rule, and often one stereoisomer is significantly more potent or has a different pharmacological profile.

Should a chiral center be introduced, for example, by reducing the methanone linker to a secondary alcohol, the resulting (R)- and (S)-enantiomers would likely display different potencies. The specific orientation of the hydroxyl group and the two aromatic rings would dictate the quality of the interaction with the target protein. Therefore, for any chiral analog of this compound, the separation and individual pharmacological evaluation of the stereoisomers would be a critical step in the drug development process to identify the more active and potentially less toxic enantiomer.

Preclinical and Translational Research

In vitro Efficacy Assessment

Cell-Based Assays for Anti-proliferative and Cytotoxic Activity

There is no published data available from cell-based assays to evaluate the anti-proliferative or cytotoxic effects of 2-(1-Benzofuran-2-carbonyl)pyridine against any cancer cell lines or other cell types.

Enzyme Inhibition Assays

No studies have been published detailing the activity of this compound as an inhibitor of any enzymes, including but not limited to topoisomerases, aromatase, or chorismate mutase.

In vivo Efficacy Studies in Disease Models

A search for in vivo studies yielded no results. The efficacy of this compound has not been reported in any preclinical animal models of disease.

Selectivity and Off-Target Effects Determination

Without primary efficacy data, no investigations into the selectivity profile or potential off-target effects of this compound have been conducted or published.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

There is no available information regarding the absorption, distribution, metabolism, excretion (ADME), or general pharmacokinetic properties of this compound. Likewise, its pharmacodynamic effects and relationship between dose, concentration, and therapeutic response are unknown.

Safety and Toxicity Profiles in Preclinical Models

No preclinical safety or toxicology studies for this compound have been made public. Basic hazard statements from suppliers indicate potential for skin, eye, and respiratory irritation, but comprehensive toxicity profiles from systematic preclinical evaluation are absent. sigmaaldrich.com

Derivatives and Analogues of 2 1 Benzofuran 2 Carbonyl Pyridine: Design and Biological Evaluation

Benzofuran-Quinoline Hybrid Systems (e.g., Carboxylic Acid and Schiff Base Derivatives)

The combination of benzofuran (B130515) and quinoline (B57606) moieties has yielded potent biologically active compounds. Researchers have synthesized novel series of these hybrids, particularly focusing on carboxylic acid and Schiff base derivatives, to explore their therapeutic applications.

One synthetic route involves the reaction of methyl 2-(1-benzofuran-2-yl)-quinoline-4-carboxylate with hydrazine (B178648) hydrate (B1144303) to form a key intermediate, 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide. researchgate.net This carbohydrazide (B1668358) can then be reacted with various substituted aromatic aldehydes to produce a series of Schiff bases. researchgate.net Evaluation of these compounds has demonstrated notable antibacterial and antitubercular activities. For instance, the carbohydrazide intermediate and certain Schiff base derivatives showed significant activity against S. aureus and E. faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 0.064 mg/mL. researchgate.net

Another approach involves a one-pot, three-step synthesis to create 2-(1-benzofuran-2-yl) quinoline-3-carboxylic acid analogues. researchgate.net A facile and inexpensive procedure has also been developed for synthesizing 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. nih.gov This method starts with the Friedländer condensation to produce an ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate intermediate, which then reacts with substituted salicylaldehydes. nih.gov The reaction proceeds through an in situ Williamson ether formation, followed by hydrolysis and intramolecular cyclization to yield the final products. nih.gov These hybrid molecules are of interest for pharmacological studies due to the combined bioactive potential of the quinoline, benzofuran, and methylenedioxy moieties. nih.gov

Table 1: Biologically Active Benzofuran-Quinoline Hybrid Systems

| Compound Class | Key Intermediate | Biological Activity | Target Organisms/Cells | Ref |

|---|---|---|---|---|

| Schiff Bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid | 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide | Antibacterial, Antitubercular | S. aureus, E. faecalis | researchgate.net |

| 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acids | Not specified | Antioxidant | Not applicable (DPPH assay) | researchgate.net |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Potential pharmacological agents | Not specified | nih.gov |

| Benzofuro[3,2-c]quinoline derivatives | 2-(4-Chloroquinolin-3-yl)phenol derivatives | Antileukemia | Not specified | mdpi.com |

Benzofuran-Pyrazole, Benzofuran-Thiazole, and Benzofuran-Oxadiazole Conjugates

Conjugating the benzofuran scaffold with other five-membered heterocycles like pyrazole (B372694), thiazole, and oxadiazole has proven to be a fruitful strategy for discovering new lead compounds with a wide spectrum of biological activities.

Benzofuran-Pyrazole Conjugates: These hybrids have been identified as medically promising agents, with demonstrated antimicrobial, antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities. nih.govmdpi.com For example, a series of biphenyl (B1667301) pyrazole-benzofuran hybrids were synthesized and found to be potent α-glucosidase inhibitors, with IC₅₀ values ranging from 40.6 ± 0.2 to 164.3 ± 1.8 µM, significantly more active than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 10.0 μM). nih.gov Kinetic studies revealed a competitive inhibition mechanism. nih.gov Other benzofuran-pyrazole derivatives have shown potent inhibition of E. coli DNA gyrase B, a crucial bacterial enzyme, with an IC₅₀ value of 9.80 µM, comparable to ciprofloxacin. mdpi.comdigitellinc.com This highlights their potential as novel antimicrobial agents. mdpi.com

Benzofuran-Thiazole Conjugates: The synthesis of compounds incorporating both benzofuran and benzothiazole (B30560) rings has been explored. One study detailed the synthesis of 4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-4-methylazetidin-2-one derivatives, which were subsequently evaluated for antimicrobial activity. researchgate.net Certain derivatives from this series exhibited moderate activity when compared against standard antimicrobial agents. researchgate.net

Benzofuran-Oxadiazole Conjugates: This class of hybrids has been extensively studied, revealing significant anticancer and tyrosinase inhibition potential. nih.govresearchgate.netnih.gov Benzofuran-oxadiazole derivatives have shown cytotoxicity against various human cancer cell lines, including lung (A549), breast (MCF-7), melanoma (A375), and colon (HT-29). nih.govresearchgate.net Some of these compounds exhibited potency comparable to or even greater than the standard drug, with IC₅₀ values in the low micromolar to nanomolar range. researchgate.net In another study, a series of benzofuran-oxadiazole molecules were synthesized using ultrasonic irradiation and screened for tyrosinase inhibition. nih.gov One derivative, featuring a 2-fluorophenylacetamide group, displayed an IC₅₀ of 11 ± 0.25 μM, slightly more potent than the standard, ascorbic acid (IC₅₀ = 11.5 ± 0.1 μM), suggesting its potential as a skin-whitening and anti-melanoma agent. nih.gov

Table 2: Biological Activities of Benzofuran-Heterocycle Conjugates

| Conjugate Class | Specific Target/Activity | Example IC₅₀ Value | Model/Organism | Ref |

|---|---|---|---|---|

| Benzofuran-Pyrazole | α-Glucosidase Inhibition | 40.6 ± 0.2 µM | Enzymatic Assay | nih.gov |

| Benzofuran-Pyrazole | DNA Gyrase B Inhibition | 9.80 µM | E. coli DNA gyrase B | mdpi.comdigitellinc.com |

| Benzofuran-Thiazole | Antimicrobial | Moderate Activity | Bacterial/Fungal Strains | researchgate.net |

| Benzofuran-Oxadiazole | Anticancer (A549 Lung) | - | A549 cell line | nih.gov |

| Benzofuran-Oxadiazole | Tyrosinase Inhibition | 11 ± 0.25 µM | Bacterial Tyrosinase | nih.gov |

Benzofuro[3,2-b]pyridine Derivatives as DNA Topoisomerase Inhibitors

Benzofuro[3,2-b]pyridines, a class of pyridine-fused benzofurans, have been investigated as inhibitors of DNA topoisomerases, enzymes vital for controlling DNA topology and critical targets in cancer therapy. A series of 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines were designed and synthesized to evaluate their inhibitory activity against topoisomerase I and II. nih.gov

Several compounds within this series demonstrated excellent topoisomerase II inhibitory activity. nih.gov A systematic structure-activity relationship (SAR) study highlighted the crucial role of the chlorine substituent on the phenyl ring for potent topoisomerase inhibition. nih.gov This suggests that the presence and position of the halogen atom are key determinants of the biological activity of these heterocyclic systems. nih.gov These findings identify the benzofuro[3,2-b]pyridine scaffold as a promising framework for the development of new anticancer agents targeting DNA topoisomerases. nih.gov

Table 3: Activity of Benzofuro[3,2-b]pyridine Derivatives

| Compound Series | Target Enzyme | Key Structural Feature | Result | Ref |

|---|---|---|---|---|

| 2-Chlorophenyl-substituted benzofuro[3,2-b]pyridines | Topoisomerase I and II | Chlorine substituent | Excellent Topo II inhibitory activity for select compounds | nih.gov |

Pyridine-Fused Benzofuran Compounds for Specific Targets (e.g., Aromatase Inhibitors)

Pyridine-fused benzofuran compounds have been specifically designed as potent inhibitors of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-dependent breast cancer. nih.govrsc.org The design strategy often involves a pyridine (B92270) nitrogen atom coordinating to the heme iron in the enzyme's active site, a mechanism shared by other non-steroidal aromatase inhibitors. nih.gov

Researchers have developed "fourth-generation" inhibitors by extending the benzofuran pharmacophore with long alkynyloxy chains at the 6-position. nih.govrsc.org This modification allows for dual binding, with the molecule interacting with both the heme active site and a front-door access channel, leading to enhanced potency and selectivity. nih.gov

One such derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, was identified as an optimal compound with a CYP19A1 IC₅₀ of 0.83 nM, which is comparable to the clinical drug letrozole (B1683767) (IC₅₀ 0.70 nM). rsc.org In another study, benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives showed good to moderate activity, with the 4-methoxyphenyl (B3050149) substituted derivative being the most active (IC₅₀ = 1.3 µM). nih.gov These results underscore the potential of the pyridine-benzofuran scaffold in developing highly effective and selective aromatase inhibitors. nih.govrsc.org

Table 4: Pyridine-Fused Benzofuran Aromatase Inhibitors

| Compound | Key Structural Features | Aromatase (CYP19A1) IC₅₀ | Comparison | Ref |

|---|---|---|---|---|

| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol | Pyridine, 6-butynyloxy chain, 4-bromophenyl | 0.83 nM | Comparable to Letrozole (0.70 nM) | rsc.org |

| 1-[(Benzofuran-2-yl)(4-fluorophenyl)methyl]pyridine | Pyridine, 4-fluorophenyl | 44 nM | More potent than Arimidex (600 nM) | acs.org |

| Benzofuran-2-yl-(4-methoxyphenyl)-3-pyridylmethanol | Pyridine, 4-methoxyphenyl | 1.3 µM | Better than Aminoglutethimide (18.5 µM) | nih.gov |

Design Principles for Enhanced Bioactivity and Selectivity

The biological activity of benzofuran derivatives is profoundly influenced by their structural features. Structure-activity relationship (SAR) studies have elucidated several key design principles for enhancing bioactivity and selectivity.

Substitution Patterns: The nature and position of substituents on the benzofuran ring are critical. mdpi.comnih.gov

Halogens: The presence of halogen atoms like chlorine or bromine often enhances cytotoxic activity. nih.govresearchgate.net The position of the halogen is a crucial determinant of its effect. mdpi.com For example, in benzofuro[3,2-b]pyridines, a chlorine substituent was found to be important for strong topoisomerase inhibitory activity. nih.gov

Methoxy (B1213986)/Hydroxy Groups: The introduction of methoxy (-OCH₃) or hydroxy (-OH) groups can significantly increase biological potency. mdpi.comacs.org In a series of aromatase inhibitors, 6-methoxy and 6-hydroxy substituted benzofurans were shown to be more potent than the unsubstituted parent compounds. acs.org

Alkynyloxy Chains: The addition of long alkynyloxy chains at the 6-position of the benzofuran ring led to dual-binding site aromatase inhibitors with picomolar potency and improved selectivity. nih.govrsc.org

Hybridization: Fusing the benzofuran core with other heterocyclic rings is a powerful strategy. mdpi.comku.ac.ae The resulting hybrid molecules, such as benzofuran-quinoline, -pyrazole, and -oxadiazole systems, often exhibit synergistic effects and novel mechanisms of action. researchgate.netmdpi.comresearchgate.net For instance, the hybridization of benzofuran with a pyrazole nucleus is considered a medically promising approach for developing antimicrobial and anti-inflammatory agents. mdpi.com

Molecular Scaffolding: The core heterocyclic framework itself is fundamental. Furan-2-yl-(phenyl)-3-pyridylmethanol derivatives, which lack the fused benzene (B151609) ring of their benzofuran counterparts, were found to be devoid of aromatase inhibitory activity, indicating the essential role of the complete benzofuran scaffold for enzyme binding in that series. nih.gov Similarly, SAR studies on benzofuran-based chalconoids identified that a 3-pyridinium derivative with specific substitutions was exceptionally potent as an acetylcholinesterase inhibitor. nih.gov These principles guide medicinal chemists in the rational design of new benzofuran derivatives with optimized therapeutic profiles. nih.gov

Future Perspectives and Research Directions

Advanced Computational Chemistry Approaches in Drug Design and Optimization

The future of drug discovery for benzofuran-pyridine derivatives will heavily rely on advanced computational tools to accelerate the identification and optimization of lead compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are already proving invaluable.

For instance, 2D-QSAR studies have been successfully employed to correlate the structural features of benzofuran-pyridine hybrids with their vasorelaxant activity. nih.gov These models help in predicting the biological activity of novel, un-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological evaluation. Future research will likely involve the development of more sophisticated 3D-QSAR models, which consider the three-dimensional conformation of the molecules, to provide deeper insights into the structural requirements for optimal activity. dntb.gov.ua

Molecular docking simulations are being used to elucidate the binding interactions of these hybrids with their biological targets. For example, docking studies of benzofuran-pyrazole derivatives have shed light on their interactions with the active sites of various enzymes, a crucial step in understanding their mechanism of action at the molecular level. dntb.gov.ua The integration of molecular dynamics simulations with docking can offer a more dynamic picture of ligand-receptor interactions, aiding in the rational design of more potent and selective inhibitors. dntb.gov.ua

| Computational Technique | Application in Benzofuran-Pyridine Research | Future Direction |

| 2D-QSAR | Correlating chemical structure with vasorelaxant activity. nih.gov | Development of more predictive models for a wider range of biological activities. |

| 3D-QSAR | Investigating the spatial arrangement of substituents for enhanced acetylcholinesterase inhibition. dntb.gov.ua | Broader application to other therapeutic targets to refine pharmacophore models. |

| Molecular Docking | Elucidating binding modes with targets like acetylcholinesterase and various enzymes. dntb.gov.ua | Integration with molecular dynamics for a more accurate prediction of binding affinities. |

Development of Novel and Green Synthetic Methodologies

The synthesis of benzofuran-pyridine hybrids is an active area of research, with a growing emphasis on environmentally friendly "green" chemistry approaches. Traditional multi-step synthetic routes are often time-consuming and generate significant chemical waste.

Future synthetic strategies will likely focus on the development of one-pot, multicomponent reactions. nih.govmdpi.com These methods are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single step, minimizing solvent usage and purification steps. For example, the synthesis of 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles has been achieved through a one-pot, four-component condensation reaction. nih.govmdpi.com

The use of microwave-assisted synthesis is another promising avenue for the rapid and efficient production of benzofuran-2-carboxamide (B1298429) derivatives. researchgate.net This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. Furthermore, the exploration of novel, eco-friendly catalysts, such as nanocatalysts, for the synthesis of pyridines and their fused systems is an emerging area that could be applied to the production of benzofuran-pyridine hybrids. bcrcp.ac.in

Exploration of New Therapeutic Applications for Benzofuran-Pyridine Hybrids

While initial research has focused on the vasorelaxant and anticancer properties of benzofuran-pyridine hybrids, the structural scaffold holds potential for a much broader range of therapeutic applications.

The pyridine (B92270) nucleus is a common feature in many antimicrobial and antiviral drugs. nih.gov Consequently, novel benzofuran-pyridine derivatives are being investigated for their activity against various pathogens. Some bis(indolyl)pyridines containing a benzofuran (B130515) moiety have demonstrated promising antimicrobial activity against Staphylococcus aureus and Candida albicans. mdpi.com

Furthermore, the benzofuran core is present in compounds with known neuroprotective effects. researchgate.net This has spurred investigations into the potential of benzofuran-based derivatives, including those with a pyridine substituent, as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease. dntb.gov.uaresearchgate.net Spiro[benzofuropyridines] have emerged as a new class of acetylcholinesterase inhibitors. researchgate.net The anti-inflammatory properties of compounds containing the benzofuran scaffold also suggest that benzofuran-pyridine hybrids could be developed as novel anti-inflammatory agents. ymerdigital.com

| Therapeutic Area | Rationale | Example Research Finding |

| Antimicrobial | The pyridine moiety is a known pharmacophore in antimicrobial agents. nih.gov | Certain bis(indolyl)pyridine-benzofuran hybrids show activity against S. aureus and C. albicans. mdpi.com |

| Neuroprotection | The benzofuran scaffold is present in compounds with neuroprotective properties. researchgate.net | Spiro[benzofuropyridines] have been identified as a new class of acetylcholinesterase inhibitors. researchgate.net |

| Anti-inflammatory | Benzofuran derivatives have demonstrated anti-inflammatory activity. ymerdigital.com | The potential of benzofuran-pyridine hybrids as anti-inflammatory agents is an active area of exploration. ymerdigital.com |

Addressing Drug Resistance Mechanisms in Antimicrobial and Anticancer Contexts

A significant challenge in modern medicine is the emergence of drug resistance in both infectious diseases and cancer. Future research on benzofuran-pyridine hybrids should actively explore their potential to overcome these resistance mechanisms.

In the context of cancer, multidrug resistance is often mediated by efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells. The development of P-gp inhibitors is a key strategy to re-sensitize resistant cancer cells to existing drugs. While not specific to benzofuran-pyridine hybrids, related benzofuran-2-carboxamide derivatives have been shown to inhibit P-gp, suggesting that the benzofuran scaffold could be a starting point for the design of new P-gp inhibitors. researchgate.net

In the realm of infectious diseases, bacterial efflux pumps are a major cause of antibiotic resistance. The discovery that synthetic inhibitors of P-glycoprotein can also enhance the activity of antibiotics against bacteria expressing efflux pumps opens up the possibility of developing dual-acting benzofuran-pyridine compounds that both kill bacteria and inhibit their resistance mechanisms. researchgate.net

Translational Research and Clinical Potential of Lead Compounds

The ultimate goal of medicinal chemistry research is the translation of promising lead compounds from the laboratory to the clinic. For the benzofuran-pyridine scaffold, this will require a systematic and rigorous preclinical development program.

Once potent and selective lead compounds have been identified through the approaches outlined above, they will need to undergo comprehensive in vivo studies in animal models of disease to evaluate their efficacy and safety. These studies are essential to determine the pharmacokinetic and pharmacodynamic properties of the compounds and to identify any potential toxicities.

While no compounds from the 2-(1-Benzofuran-2-carbonyl)pyridine class have yet entered clinical trials, the diverse biological activities and promising preclinical data for the broader benzofuran-pyridine family suggest that this is a fertile area for future drug development. The identification of a lead compound with a favorable efficacy and safety profile would pave the way for Investigational New Drug (IND)-enabling studies, the first formal step in the journey towards clinical evaluation in humans. The patent literature indicates a growing interest in benzofuran and pyridine derivatives for various therapeutic applications, including as histone deacetylase inhibitors for cancer therapy, which could provide a pathway for related compounds to progress towards clinical trials. google.com

Q & A

Q. What are the common synthetic routes for 2-(1-Benzofuran-2-carbonyl)pyridine, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves coupling benzofuran and pyridine derivatives under inert atmospheres (e.g., nitrogen) using polar solvents like ethanol or methanol. Key steps include:

- Acylation : Introducing the carbonyl group via Friedel-Crafts acylation or nucleophilic substitution.

- Purification : High Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity . Optimization focuses on temperature control (e.g., 60–80°C), stoichiometric ratios, and catalyst selection (e.g., Lewis acids like BF₃·Et₂O for stereochemical control) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group connectivity.

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic ring vibrations.

- Mass Spectrometry (HRESIMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the benzofuran-pyridine scaffold influence the compound’s physicochemical properties?

The fused benzofuran ring enhances π-π stacking interactions, while the pyridine moiety introduces basicity (pKa ~4–6) and hydrogen-bonding capacity. These features impact solubility (logP ~2–3) and stability under acidic/basic conditions .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound derivatives with stereochemical complexity?

- Catalyst Screening : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to control stereocenters .

- Solvent Effects : Non-polar solvents (e.g., toluene) may reduce side reactions in sterically hindered intermediates.

- In Situ Monitoring : Use of real-time IR or Raman spectroscopy to track reaction progress .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Comparative Studies : Replicate assays across multiple models (e.g., bacterial vs. mammalian systems).

- Structure-Activity Relationship (SAR) Analysis : Test analogs to isolate pharmacophoric groups .

- Purity Validation : Use LC-MS to confirm compound integrity before biological testing .

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) or receptors.

- QM/MM Simulations : Assess electronic interactions at active sites.

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, toxicity) .

Q. How do substituents on the benzofuran or pyridine rings alter reactivity in cross-coupling reactions?

- Electron-Withdrawing Groups (e.g., -NO₂) : Deactivate the pyridine ring, requiring harsher conditions (e.g., Pd(OAc)₂ catalysis at 100°C).

- Electron-Donating Groups (e.g., -OCH₃) : Enhance nucleophilicity, enabling Suzuki-Miyaura couplings at milder temperatures .

Methodological Guidance

Designing a protocol for stability testing under varying pH conditions:

- Prepare buffered solutions (pH 1–13).

- Incubate the compound at 37°C for 24–72 hours.

- Monitor degradation via HPLC and identify byproducts using tandem MS .

Troubleshooting poor solubility in aqueous assays:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) .

Validating synthetic intermediates when scaling up from milligram to gram quantities:

- Process Analytical Technology (PAT) : Implement inline FTIR for reaction monitoring.

- Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) statistically to maintain yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.